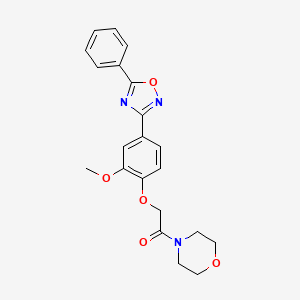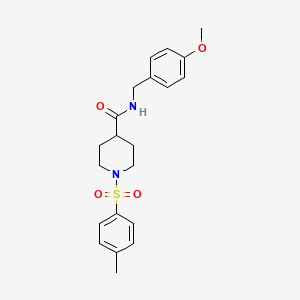
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound with potential therapeutic applications. HM-3 belongs to the class of quinoline-based compounds and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in several cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide disrupts these cellular processes, leading to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as fungal infections and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including its interaction with tubulin and other cellular proteins. Finally, further research is needed to optimize the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide and improve its solubility for in vivo applications.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde and hydrogen cyanide to form 2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylonitrile. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer activity against several types of cancer cells, including lung cancer, breast cancer, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has also been found to have antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-6-5-7-22(12-17)29(27(31)20-10-11-24(32-3)25(15-20)33-4)16-21-14-19-9-8-18(2)13-23(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKGMZPAMLMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)





![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)

![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)
